5-ethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
Description
5-ethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a 3-(6-oxopyridazin-1(6H)-yl)propyl linker.
Properties
IUPAC Name |
5-ethyl-N-[3-(6-oxopyridazin-1-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-2-11-6-7-13(20-11)21(18,19)15-9-4-10-16-12(17)5-3-8-14-16/h3,5-8,15H,2,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHVHEGZVDZGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of sulfonamides, characterized by a thiophene moiety and a pyridazinone derivative. Its structure can be represented as follows:
This structure contributes to its biological activity, particularly in neuromuscular and inflammatory pathways.
Research indicates that this compound may function through several mechanisms:
- Inhibition of Skeletal Muscle Contraction : The compound has shown potential as an inhibitor of skeletal muscle contraction, which may be beneficial in treating neuromuscular disorders .
- Anti-inflammatory Properties : It has been associated with anti-inflammatory effects, likely due to its interaction with inflammatory mediators .
- Cell Proliferation Modulation : The compound may influence cellular proliferation pathways, making it a candidate for further investigation in cancer therapies .
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Skeletal Muscle Inhibition | Significant reduction in contraction | |
| Anti-inflammatory | Decreased cytokine production | |
| Antiproliferative | Reduced cell viability in cancer cells |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study on the anti-inflammatory potential of pyridazinone derivatives demonstrated that this compound effectively reduced inflammation markers in vitro, suggesting its utility in inflammatory diseases .
- In another investigation focused on neuromuscular conditions , the compound was found to inhibit muscle contractions significantly, which could provide therapeutic avenues for conditions like myasthenia gravis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound is structurally distinct from analogs such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a, from ) in three key aspects:
Core Heterocycle : The thiophene ring in the target compound replaces the benzene ring in 5a. Thiophene’s electron-rich nature may enhance π-π stacking interactions with biological targets compared to benzene.
Substituents : The 5-ethyl group on the thiophene contrasts with the benzyloxy group on the pyridazine in 5a. Ethyl’s smaller size and lower lipophilicity (predicted logP ~2.1 vs. benzyloxy’s ~3.5) could improve solubility but reduce membrane permeability.
Linker: A propyl chain connects the sulfonamide and pyridazinone moieties, offering greater conformational flexibility than the direct benzyloxy linkage in 5a.
Physicochemical and Pharmacological Properties
While experimental data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : The ethyl group may improve aqueous solubility compared to the benzyloxy group in 5a, which is bulkier and more hydrophobic.
Data Tables
Table 2: HRMS Data (Representative Example from )
| Compound | Formula | [M+Na]+ (Calcd) | [M+Na]+ (Found) |
|---|---|---|---|
| 5a | C₁₇H₁₅N₃O₃S | 356.0732 | 356.0735 |
| Target* | C₁₃H₁₇N₃O₂S₂ | 334.0630 (est.) | N/A |
*Theoretical values for the target compound are estimated based on its formula.
Research Findings and Implications
- Structural Flexibility : The propyl linker in the target compound may allow better adaptation to binding pockets compared to rigid benzyloxy-linked analogs like 5a.
- Electronic Effects: Thiophene’s electron-rich core could enhance interactions with enzymes or receptors reliant on aromatic stacking, a property less pronounced in benzene-based analogs.
- Synthetic Challenges : Introducing the ethyl group on thiophene may require optimized conditions to avoid side reactions, contrasting with the straightforward benzyl bromide alkylation in 5a’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
